molecular formula C23H28F3N5O B2432768 (4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034336-65-5

(4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2432768
CAS No.: 2034336-65-5
M. Wt: 447.506
InChI Key: KAECCNQSXBVGEJ-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-5-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28F3N5O and its molecular weight is 447.506. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetics and drug metabolism studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. For instance, research on HIV-1 protease inhibitors highlights the metabolism of such compounds, identifying major metabolic pathways including glucuronidation and N-oxidation, which are essential for the drug's elimination process (Balani et al., 1995). Similarly, the study of ABT-384, a potent inhibitor for a specific receptor, showed how the drug and its metabolites are processed in humans, providing insights into its extensive metabolism via oxidation and direct glucuronidation, highlighting the importance of considering metabolic pathways in drug development (An et al., 2013).

Therapeutic Applications

Research on the therapeutic applications of compounds often involves exploring their efficacy in treating specific conditions. For example, venetoclax, an inhibitor targeting the B-cell lymphoma-2 (Bcl-2) protein, is investigated for its role in treating hematologic malignancies, showcasing the therapeutic potential of targeted drug development (Liu et al., 2017). This area of research is crucial for identifying new treatments for diseases that currently have limited treatment options.

Safety and Efficacy

The safety and efficacy of chemical compounds are evaluated through various studies, including those assessing the risk of adverse effects and interactions with other substances. For example, the combined intoxication case with methylone and 5-MeO-MIPT raises awareness of the potential risks associated with the use of psychoactive substances, emphasizing the need for thorough research into the safety profiles of new chemical entities (Shimizu et al., 2007).

Mechanism of Action

Target of Action

The primary targets of this compound are the Muscarinic acetylcholine receptors M1 and M2 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

The compound acts as an antagonist to the muscarinic acetylcholine receptors M1 and M2

Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N5O/c1-16-21(17(2)28-15-27-16)22(32)31-8-6-19(7-9-31)29-10-12-30(13-11-29)20-5-3-4-18(14-20)23(24,25)26/h3-5,14-15,19H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAECCNQSXBVGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.